Cas no 306-03-6 (Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-)

Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- structure
306-03-6 structure
Nome del prodotto:Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-
Numero CAS:306-03-6
MF:C17H24BrNO3
MW:370.281364440918
CID:303962
PubChem ID:9929278

Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-
    • Hyoscyamine Hydrobromide
    • Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hy...
    • L-Hyoscyamine hydrobromide
    • (-)-hyoscyamine hydrobromide
    • (-)-Hyoscyaminhydrobromid
    • Daturine Hydrobromide
    • hydrobromide salt of hyoscyamine
    • HYOSCYAMINE HBR
    • HYOSCYAMINEHYDROBROMIDE,USP
    • L-Tropasaeure-tropan-3endo-ylester,Hydrobromid
    • L-tropic acid tropane-3endo-yl ester,hydrobromide
    • L-TROPINE TROPATE HYDROBROMIDE
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide, (.alpha.S)-
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)-
    • D04479
    • Q27280923
    • Hyoscyamine hydrobromide [USP]
    • 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL (-)-TROPATE (ESTER) HBR
    • 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL (-)-TROPATE (ESTER) HYDROBROMIDE
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, HYDROBROMIDE, (3(S)-ENDO)-
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (alphaS)-
    • NS00079434
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrobromide, (alphaS)-
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrobromide (3(S)-endo)-
    • HYOSCYAMINE HYDROBROMIDE [VANDF]
    • HYOSCYAMINE HYDROBROMIDE [USP MONOGRAPH]
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide
    • EINECS 206-174-6
    • IWT50P9S79
    • HYOSCYAMINE HYDROBROMIDE [MART.]
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, HBR, (3(S)-ENDO)-
    • Daturine (hydrobromide)
    • 306-03-6
    • L-Hyoscyamine (hydrobromide)
    • Hyoscyaminum hydrobromatum
    • Daturine hbr
    • AKOS027320995
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrobromide (1:1), (alphaS)-
    • 1alphaH,5alphaH-Tropan-3alpha-ol (-)-tropate (ester) hydrobromide
    • MFCD00161493
    • DTXSID50889342
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, HYDROBROMIDE (1:1), (.ALPHA.S)-
    • HYOSCYAMINUM HYDROBROMATUM [HPUS]
    • Hyoscyamine hydrobromide (USP)
    • CHEMBL2106364
    • SCHEMBL99784
    • HYOSCYAMINE HYDROBROMIDE [MI]
    • UNII-IWT50P9S79
    • HYOSCYAMINE HYDROBROMIDE [WHO-DD]
    • (-)-Atropine hydrobromide
    • VZDNSFSBCMCXSK-BXSBZORQSA-N
    • VZDNSFSBCMCXSK-PGQIENJJSA-N
    • MDL: MFCD00161493
    • Inchi: InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15+,16-;/m1./s1
    • Chiave InChI: VZDNSFSBCMCXSK-PGQIENJJSA-N
    • Sorrisi: CN1[C@@H]2CC[C@H]1C[C@H](C2)OC(=O)[C@H](CO)C3=CC=CC=C3.Br

Proprietà calcolate

  • Massa esatta: 369.09400
  • Massa monoisotopica: 369.09396g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 5
  • Complessità: 353
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 49.8Ų

Proprietà sperimentali

  • Colore/forma: Non disponibile
  • Punto di fusione: 152°C
  • PSA: 49.77000
  • LogP: 2.82690
  • Solubilità: Non disponibile
  • Merck: 4858

Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Informazioni sulla sicurezza

Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H50900-5mg
HYOSCYAMINE HYDROBROMIDE
306-03-6 ,
5mg
¥738.0 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-295169-5g
Hyoscyamine Hydrobromide,
306-03-6
5g
¥1444.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-295169-5 g
Hyoscyamine Hydrobromide,
306-03-6
5g
¥1,444.00 2023-07-10

Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Letteratura correlata

Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.